molecular formula C12H17N B15225761 (1S,2R)-2-phenylcyclohexan-1-amine

(1S,2R)-2-phenylcyclohexan-1-amine

Cat. No.: B15225761
M. Wt: 175.27 g/mol
InChI Key: KLJIPLWGNJQJRM-NEPJUHHUSA-N
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Description

(1S,2R)-2-Phenylcyclohexan-1-amine is a chiral cyclohexane derivative featuring a phenyl substituent at the C2 position and an amine group at C1. Its stereochemistry is critical, as enantiomers often exhibit divergent biological activities and synthetic utilities. This compound serves as a key intermediate in asymmetric catalysis and pharmaceutical synthesis, particularly in the preparation of β-amino alcohols and chiral ligands .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S,2R)-2-phenylcyclohexan-1-amine

InChI

InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m1/s1

InChI Key

KLJIPLWGNJQJRM-NEPJUHHUSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)N

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-phenylcyclohexan-1-amine can be achieved through several methods, including asymmetric synthesis and resolution of racemic mixtures. One common approach involves the reduction of the corresponding ketone, (1S,2R)-2-phenylcyclohexanone, using chiral reducing agents or catalysts to achieve the desired stereochemistry . Another method involves the use of chiral auxiliaries or ligands in the synthesis process to direct the formation of the (1S,2R) isomer .

Industrial Production Methods

Industrial production of (1S,2R)-2-phenylcyclohexan-1-amine typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. Enantioselective hydrogenation and enzymatic resolution are commonly employed techniques to achieve high yields and enantiomeric purity . The choice of method depends on factors such as cost, scalability, and environmental considerations.

Mechanism of Action

The mechanism of action of (1S,2R)-2-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes by binding to their active sites and modulating their activity . The pathways involved in its mechanism of action depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

  • (1R,2S)-2-Phenylcyclohexan-1-amine Hydrochloride Structure: Enantiomer of the target compound, differing in configuration at both C1 and C2. Applications: Primarily used in industrial settings, with stringent safety protocols due to hazards requiring medical consultation upon exposure .
  • rac-(1R,2R)-2-Phenylcyclohexan-1-amine Hydrochloride Structure: Racemic mixture of the (1R,2R) enantiomer. Synthesis: Produced via non-stereoselective methods, often requiring resolution for enantiopure forms .

Substituent Variations

Halogen-Substituted Derivatives
  • (1R,2R)-2-Fluorocyclohexan-1-amine Molecular Weight: 117.16 g/mol. Used in fluorinated drug candidates .
  • (1R,2R)-2-Methanesulfonylcyclohexan-1-amine Hydrochloride Molecular Formula: C₇H₁₆ClNO₂S. Applications: The sulfonyl group introduces strong hydrogen-bonding capacity, useful in protease inhibitors or kinase modulators .
Methyl-Substituted Analogs
  • (1S,2R)-2-Methylcyclohexan-1-amine Hydrochloride
    • Molecular Formula : C₇H₁₆ClN.
    • Comparison : The methyl group reduces steric hindrance compared to phenyl, favoring faster reaction kinetics in alkylation or acylation steps .
Carboxylic Acid Derivatives
  • (1S,2R)-1-Amino-2-Phenylcyclohexanecarboxylic Acid Structure: Incorporates a carboxylic acid group, altering the compound’s isoelectric point and enabling chelation of metal ions. Applications: Potential use in peptide mimetics or as a constrained amino acid in drug design .

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